1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
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Overview
Description
1-[4-(5-BROMO-2-METHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group and a cyclopentaquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-BROMO-2-METHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the brominated methoxyphenyl precursor This precursor is then subjected to cyclization reactions to form the cyclopentaquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-BROMO-2-METHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated methoxyphenyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-[4-(5-BROMO-2-METHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(5-BROMO-2-METHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and the cyclopentaquinoline core play crucial roles in its bioactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(5-BROMO-2-METHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE is unique due to its cyclopentaquinoline core, which is not commonly found in similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20BrNO2 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C21H20BrNO2/c1-12(24)13-6-8-19-17(10-13)15-4-3-5-16(15)21(23-19)18-11-14(22)7-9-20(18)25-2/h3-4,6-11,15-16,21,23H,5H2,1-2H3/t15-,16+,21-/m1/s1 |
InChI Key |
FGWJVUVUPVNYQO-VWKPWSFCSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=C(C=CC(=C4)Br)OC |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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